

# Spectroscopic Profile of 2-Chloropyrimidine-4-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carbonitrile

Cat. No.: B180951

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropyrimidine-4-carbonitrile**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Chloropyrimidine-4-carbonitrile**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.15	d	5.0	H-6
7.95	d	5.0	H-5

Note: Spectrum acquired in  $\text{CDCl}_3$ .

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
163.5	C-2
161.0	C-6
131.0	C-4
120.5	C-5
114.5	CN

Note: Spectrum acquired in  $\text{CDCl}_3$ .

**Table 3: IR Spectroscopic Data**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
2240	Strong	$\text{C}\equiv\text{N}$ stretch
1560	Strong	$\text{C}=\text{N}$ stretch (pyrimidine ring)
1540	Strong	$\text{C}=\text{C}$ stretch (pyrimidine ring)
1390	Medium	C-H bend
850	Strong	C-Cl stretch

Note: Spectrum acquired from a solid sample.

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
139	100	$[\text{M}]^+$ ( $^{35}\text{Cl}$ isotope)
141	32	$[\text{M}]^+$ ( $^{37}\text{Cl}$ isotope)
112	45	$[\text{M}-\text{HCN}]^+$
104	30	$[\text{M}-\text{Cl}]^+$
77	25	$[\text{C}_4\text{H}_2\text{N}_2]^+$

Note: Electron Ionization (EI) was used.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Chloropyrimidine-4-carbonitrile** (approximately 10-20 mg) was prepared in deuterated chloroform ( $\text{CDCl}_3$ , 0.7 mL). The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum was recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

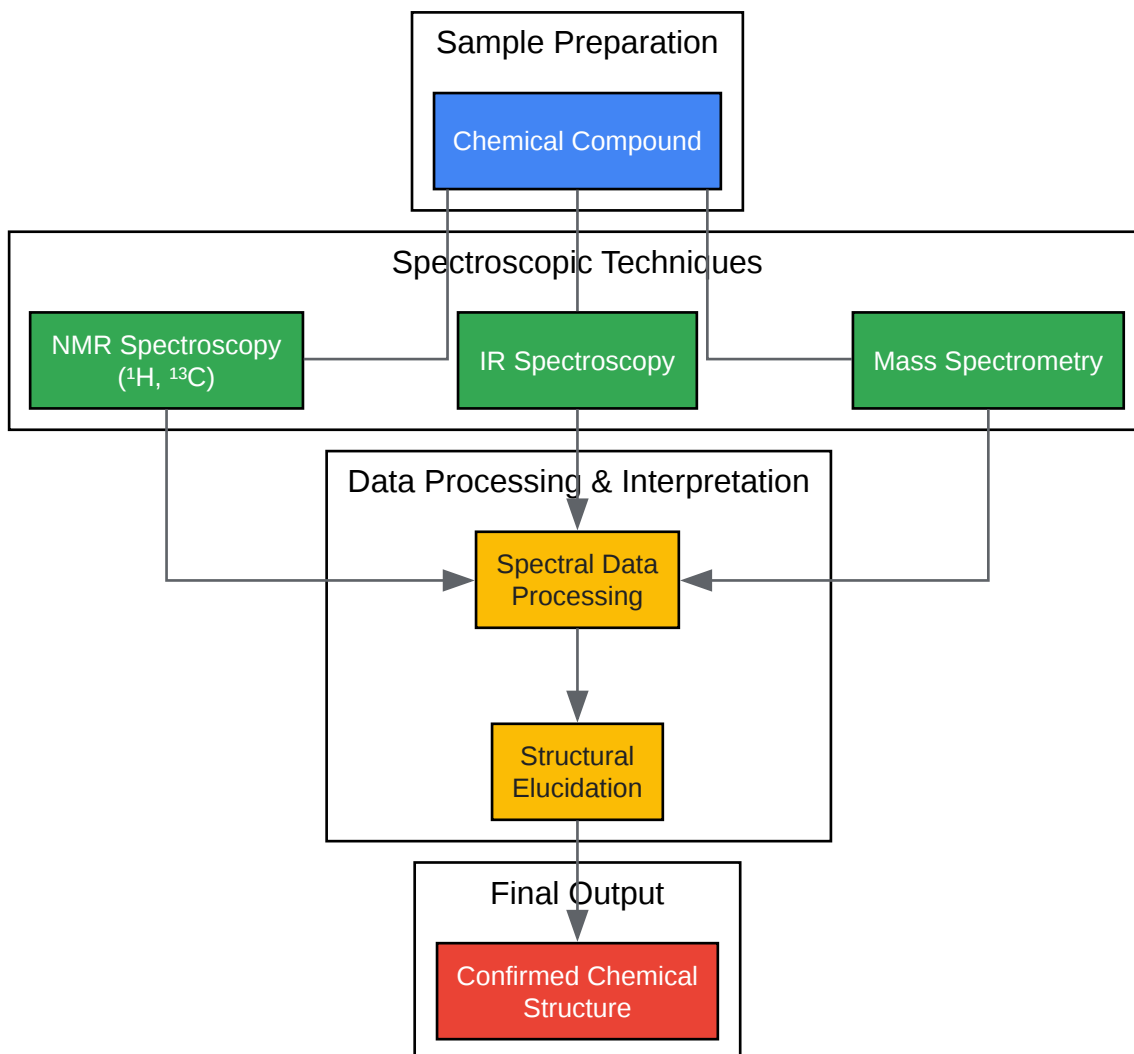
### Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis



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